![molecular formula C30H23N3O7 B2956871 [4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate CAS No. 380474-89-5](/img/structure/B2956871.png)
[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Computational methods can also be used to predict these properties .Scientific Research Applications
New Intermediates and Dyes for Synthetic Polymer Fibres
Research by Kadhim and Peters (2008) detailed the synthesis of a series of compounds similar to the specified chemical, aiming at dyeing synthetic polymer fibers, particularly polyesters. These compounds exhibit excellent fastness properties, highlighting their potential application in the textile industry for producing vibrant and durable colors Kadhim & Peters, 2008.
Non-bonded Intra-molecular Interactions
A study by Crasto and Stevens (2002) investigated the non-bonded intra-molecular interactions between electrophilic and nucleophilic substituents in naphthalene compounds. This research provides insights into the electronic and structural dynamics that could influence the reactivity and stability of similar complex molecules Crasto & Stevens, 2002.
Manufacture of Key Intermediates
Ashworth et al. (2003) developed a novel route for manufacturing 3-cyano-1-naphthalenecarboxylic acid, a key intermediate for tachykinin receptor antagonists. This method offers significant advantages over previous methods, potentially impacting the synthesis of complex organic compounds, including the chemical Ashworth et al., 2003.
Synthesis and Biological Activity
Markosyan et al. (1991) explored the reactions of similar naphthalene derivatives to assess their biological properties. This research underscores the diverse potential applications of naphthalene derivatives in medical and pharmacological fields, focusing on their antibacterial, anti-inflammatory, and psychotropic effects Markosyan et al., 1991.
Liquid Crystalline Properties
Thaker et al. (2012) synthesized and characterized novel liquid crystalline compounds containing disubstituted naphthalene, aiming to study their mesomorphic properties. This research contributes to the development of new materials for applications in displays and optical devices, demonstrating the versatility of naphthalene derivatives in advanced technology Thaker et al., 2012.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O7/c1-3-39-28-16-19(11-14-26(28)40-30(35)24-10-6-8-20-7-4-5-9-23(20)24)15-21(18-31)29(34)32-25-13-12-22(33(36)37)17-27(25)38-2/h4-17H,3H2,1-2H3,(H,32,34)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXHSTIAHQJSHG-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
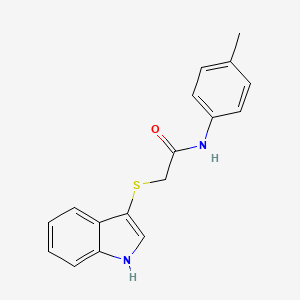
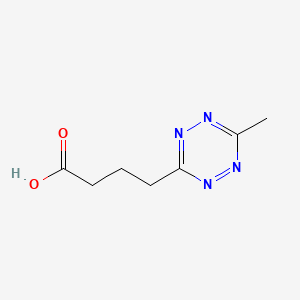

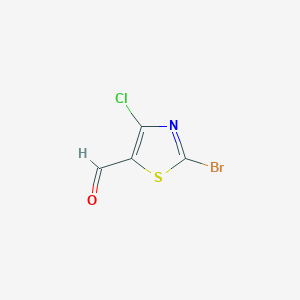
![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)
![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)
![1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956798.png)
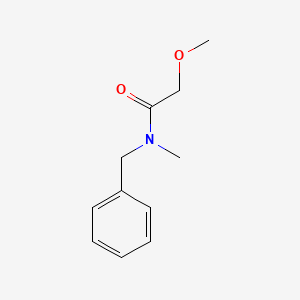
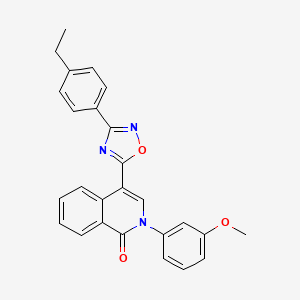
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2956802.png)
![[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2956805.png)

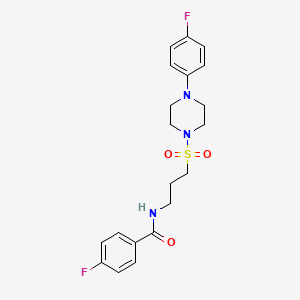
![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)
